molecular formula C19H23N3O B12241306 N-[1-(4-methylquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(4-methylquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12241306
M. Wt: 309.4 g/mol
InChI Key: GTSBDFJVMBUQEQ-UHFFFAOYSA-N
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Description

N-[1-(4-methylquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a piperidine ring, a quinoline moiety, and a cyclopropane carboxamide group

Preparation Methods

The synthesis of N-[1-(4-methylquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the piperidine ring through cyclization reactions. The final step involves the formation of the cyclopropane carboxamide group. Reaction conditions often include the use of catalysts, solvents like ethanol, and reagents such as isonicotinic acid hydrazide .

Chemical Reactions Analysis

N-[1-(4-methylquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Cyclization: The formation of the piperidine ring itself is a cyclization reaction, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced derivatives of the original compound .

Scientific Research Applications

N-[1-(4-methylquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-methylquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets in the body. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring can enhance the compound’s binding affinity to its targets, while the cyclopropane carboxamide group may contribute to its stability and bioavailability .

Comparison with Similar Compounds

Similar compounds include other piperidine and quinoline derivatives, such as:

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: An alkaloid with potential anticancer activity.

    Matrine: Exhibits antiproliferative effects on cancer cells.

    Berberine: Known for its antimicrobial and antidiabetic properties.

N-[1-(4-methylquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide stands out due to its unique combination of functional groups, which may offer enhanced biological activity and specificity compared to its analogs.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

N-[1-(4-methylquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C19H23N3O/c1-13-11-18(21-17-7-3-2-6-16(13)17)22-10-4-5-15(12-22)20-19(23)14-8-9-14/h2-3,6-7,11,14-15H,4-5,8-10,12H2,1H3,(H,20,23)

InChI Key

GTSBDFJVMBUQEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCCC(C3)NC(=O)C4CC4

Origin of Product

United States

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